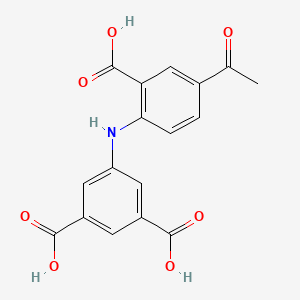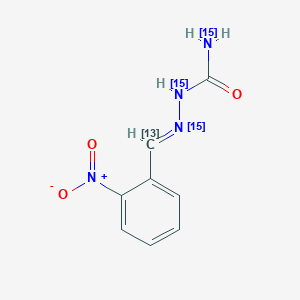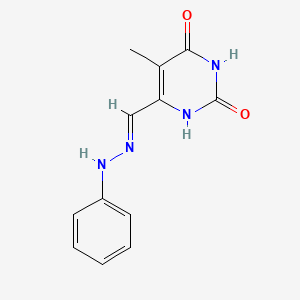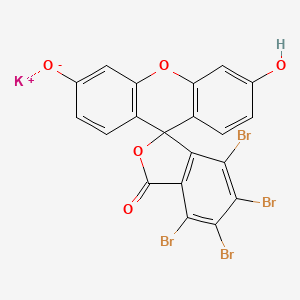
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both acetyl and carboxyl functional groups attached to an isophthalic acid core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-acetyl-2-aminobenzoic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The molecular targets and pathways involved include coordination with metal centers and the formation of robust, porous structures that can adsorb various molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the acetyl group, making it less versatile in certain reactions.
5-((2-Hydroxybenzyl)amino)isophthalic acid: Contains a hydroxy group instead of an acetyl group, which affects its reactivity and applications.
Uniqueness
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is unique due to the presence of both acetyl and carboxyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Eigenschaften
Molekularformel |
C17H13NO7 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
5-(4-acetyl-2-carboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H13NO7/c1-8(19)9-2-3-14(13(7-9)17(24)25)18-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7,18H,1H3,(H,20,21)(H,22,23)(H,24,25) |
InChI-Schlüssel |
DFIMKTGWBMKIRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)

![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)

![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)






![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
